![molecular formula C16H20N2O3 B2716881 N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 313704-85-7](/img/structure/B2716881.png)
N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazoles are significant in the fields of organic synthesis and drug development .
Synthesis Analysis
The synthesis of oxazol-2(3H)-one derivatives, which are related to the compound , typically requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . There are several methods for synthesizing oxazoles, including the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes .Molecular Structure Analysis
The molecular structure of “this compound” likely includes an oxazole ring, which is a five-membered ring with two non-adjacent heteroatoms (one oxygen atom and one nitrogen atom) that is aromatic . The compound also likely contains a cyclohexyl group and a propanamide group.Chemical Reactions Analysis
Oxazoles, which are part of the compound’s structure, undergo various reactions. They can undergo electrophilic aromatic substitution at C5, nucleophilic aromatic substitution with leaving groups at C2, and Diels–Alder reactions with electrophilic alkenes .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Electrophilic Aminations with Oxaziridines
Compounds related to N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, such as cyclohexanespiro-3'-oxaziridines, have been used in electrophilic aminations. These reactions facilitate the synthesis of azines, hydrazines, diaziridines, N-aminopeptides, aziridines, and other nitrogen-containing derivatives. This showcases the compound's potential utility in synthesizing a wide array of nitrogenous organic compounds, crucial in pharmaceuticals and agrochemicals Siegfried Andreae, Ernst Schmitz, 1991.
Ugi Four-Component Condensation Products
The concept of a “universal isocyanide” in postcondensation modification of Ugi four-component condensation products introduces the possibility of transforming products like cyclohexenamides into a variety of derivatives, including carboxylic acids, esters, and thioesters. This process demonstrates the versatility of compounds related to this compound in synthesizing diverse chemical libraries, pertinent to drug discovery and development T. Keating, R. W. Armstrong, 1996.
Medicinal Chemistry Applications
COX-2 Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share a similar structural motif with this compound, identified potent, highly selective COX-2 inhibitors. These findings underscore the compound's potential application in designing new anti-inflammatory drugs, highlighting its relevance in therapeutic interventions for conditions like rheumatoid arthritis and osteoarthritis Hiromasa Hashimoto et al., 2002.
Non-steroidal Anti-inflammatory Agents
A series of benzo[d]oxazole derivatives, closely related to the target compound, have been synthesized and evaluated for their anti-inflammatory potential. This research indicates the potential of this compound derivatives in serving as non-steroidal anti-inflammatory agents (NSAIDs), offering insights into novel therapeutic agents with minimized side effects A. Shakya et al., 2015.
Material Science Applications
Organic Photoreactions
The photoreactive properties of compounds like N,N-dimethylpyruvamide, which bear structural resemblance to this compound, could imply applications in material science. These reactions yield a variety of products, such as oxazolidinones, suggesting potential uses in developing photoresponsive materials or coatings K. Shima et al., 1984.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATHOMFMMGOQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)
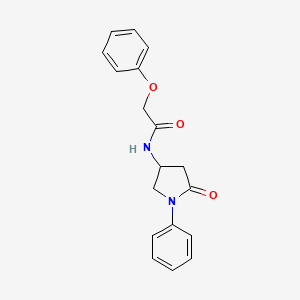
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)
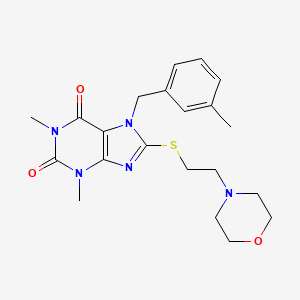
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
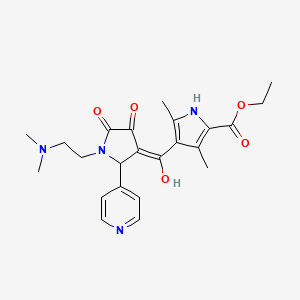
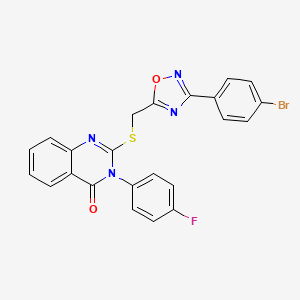

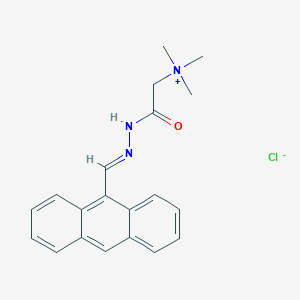
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)
